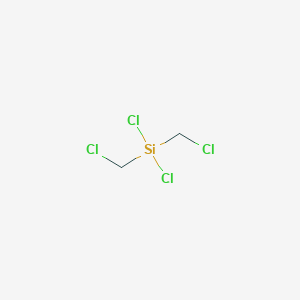
Bis(chloromethyl)dichlorosilane
Overview
Description
Bis(chloromethyl)dichlorosilane is an organosilicon compound with the molecular formula C₂H₄Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both chloromethyl and dichlorosilane groups, making it a valuable reagent in organosilicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(chloromethyl)dichlorosilane can be synthesized through the photochlorination of dichlorodimethylsilane. This process involves exposing dichlorodimethylsilane to ultraviolet light in the presence of chlorine gas, resulting in the substitution of methyl groups with chloromethyl groups .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting bis(chloromethyl)diphenylsilane with chloride compounds in the presence of a Lewis acid under an inert atmosphere. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(chloromethyl)dichlorosilane undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Coupling Reactions: It can participate in Grignard coupling reactions to form disilacyclobutanes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can replace chlorine atoms.
Grignard Reagents: Used in coupling reactions to form larger organosilicon compounds.
Major Products Formed:
Disilacyclobutanes: Formed through coupling reactions.
Organosilicon Compounds: Various derivatives depending on the nucleophiles used.
Scientific Research Applications
Bis(chloromethyl)dichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced silicon materials and catalysts
Mechanism of Action
The mechanism of action of bis(chloromethyl)dichlorosilane involves its reactivity with various nucleophiles and its ability to form stable silicon-carbon bonds. The presence of chloromethyl groups allows for selective reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different substituents.
Trichlorosilane: Contains three chlorine atoms and is used in the production of ultrapure silicon.
Uniqueness: Bis(chloromethyl)dichlorosilane is unique due to its dual chloromethyl and dichlorosilane groups, which provide a combination of reactivity and stability not found in other organosilicon compounds. This makes it particularly useful in the synthesis of complex silicon-containing molecules .
Properties
IUPAC Name |
dichloro-bis(chloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFHKMDONVENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547390 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-97-6 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl)dichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reactivity feature of bis(chloromethyl)dichlorosilane highlighted in the research?
A: this compound readily reacts with lactams, replacing its chlorine atoms with lactamomethyl groups. This reactivity stems from the silicon atom's affinity for oxygen and its ability to form stable Si-O bonds. [, ] This allows for the creation of diverse organosilicon compounds with potential applications in various fields. For example, the reaction with trimethylsilyl lactams leads to the formation of (O-Si)-bischelate disiloxane derivatives. []
Q2: What structural insights can be obtained from the reaction products of this compound with lactams?
A: The research highlights the formation of five-coordinate silicon-containing disiloxane dications when this compound reacts with certain lactam derivatives. [] X-ray crystallography studies reveal that these dications adopt a distorted trigonal bipyramidal geometry around the silicon atom. This coordination environment is stabilized by the chelating nature of the lactamomethyl ligands, which bind to the silicon atom through both oxygen and nitrogen atoms. []
Q3: Can you provide an example of a specific compound synthesized and characterized using this compound?
A: One example is 1,1,3,3-tetrakis(1-(2-oxo-1-pyrrolidinyl)methyl)disiloxane difluoromethylsulfonate. This compound is synthesized through the reaction of this compound with trimethylsilyl pyrrolidin-2-one. [] Its molecular and crystalline structures were characterized, showcasing the (O-Si)-bischelate coordination mode. []
Q4: Beyond structural characterization, is there any information about the properties of the synthesized compounds?
A: While the provided research primarily focuses on synthesis and structural characterization, some articles touch upon the electronic properties of the synthesized compounds. For instance, one study investigated the electronic structure of bis(O’i)-chelated bis(2,2-dimethylbenzo-[2H]-4-oxo-1,3-oxazino-3-methyl)difluorosilane. [] This information could be valuable for understanding the potential applications of these compounds in material science or catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


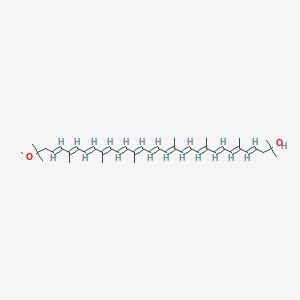
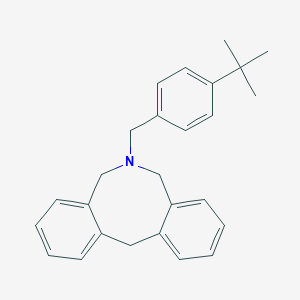

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
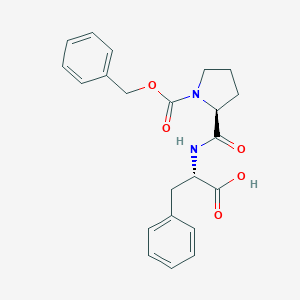
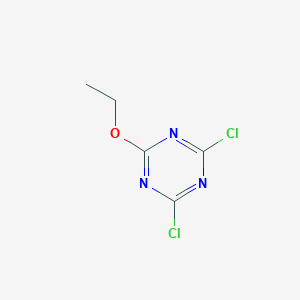
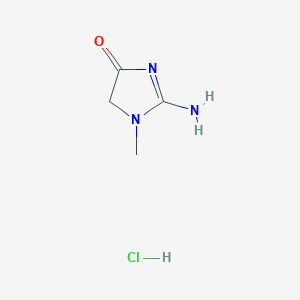


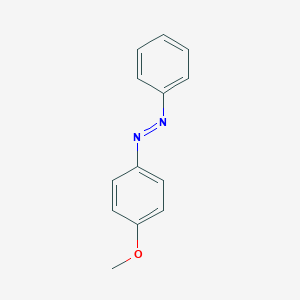

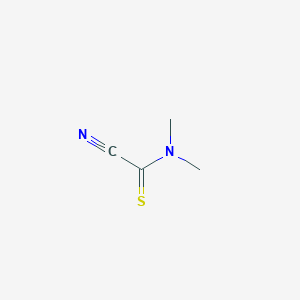

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
